![molecular formula C12H14ClNO3 B4724480 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B4724480.png)
4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid
描述
4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid, also known as etomidate, is a potent intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in the 1960s by Janssen Pharmaceutica, and since then, it has become an essential tool for anesthesiologists to induce and maintain anesthesia during surgical procedures. Etomidate is preferred over other anesthetic agents due to its rapid onset, short duration of action, and minimal cardiovascular and respiratory effects.
作用机制
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and induction of anesthesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on the cardiovascular and respiratory systems, making it an ideal agent for use in patients with compromised cardiovascular and respiratory function. However, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a decrease in cortisol production. This effect is transient and typically resolves within 24 hours.
实验室实验的优点和局限性
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset and short duration of action, allowing for precise control over the induction and maintenance of anesthesia. Additionally, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid has minimal effects on the cardiovascular and respiratory systems, reducing the potential for confounding effects on experimental outcomes. However, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid's effects on the HPA axis may limit its use in studies involving stress or immune function.
未来方向
Future research on 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid may focus on developing new formulations or delivery methods to improve its efficacy and safety. Additionally, studies may investigate the potential use of 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid in the treatment of neurological disorders such as epilepsy and traumatic brain injury. Finally, research may explore the potential role of 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid in the regulation of sleep and wakefulness.
科学研究应用
Etomidate has been extensively studied for its use in clinical anesthesia. It is commonly used for induction of anesthesia in patients with compromised cardiovascular and respiratory function. Additionally, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid has been studied for its use in the treatment of refractory status epilepticus and for sedation in critically ill patients. Etomidate has also been used in animal studies to investigate the role of GABAergic neurotransmission in the regulation of sleep and wakefulness.
属性
IUPAC Name |
4-[2-(3-chlorophenyl)ethylamino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-2-9(8-10)6-7-14-11(15)4-5-12(16)17/h1-3,8H,4-7H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVATQGMCGKEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。